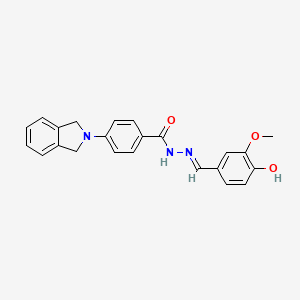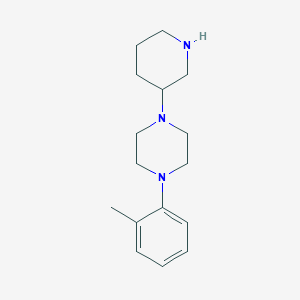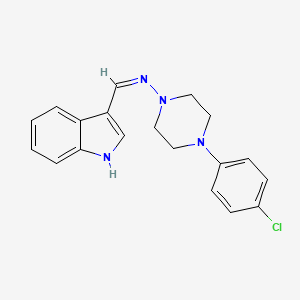![molecular formula C22H24N2O B6113396 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B6113396.png)
3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound is also known as MPP or MPP+ and is a derivative of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Scientific Research Applications
3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine has been extensively studied for its potential applications in the field of neuroscience. It is known to selectively destroy dopaminergic neurons in the substantia nigra region of the brain, leading to symptoms similar to Parkinson's disease in animal models. This property of MPP+ has been used to develop animal models for Parkinson's disease research.
Mechanism of Action
The mechanism of action of 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine involves the inhibition of mitochondrial complex I, leading to the production of reactive oxygen species and subsequent oxidative stress. This oxidative stress leads to the selective destruction of dopaminergic neurons in the substantia nigra region of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine are primarily related to its selective destruction of dopaminergic neurons. This leads to a decrease in dopamine levels in the brain, which is associated with the symptoms of Parkinson's disease. MPP+ has also been shown to induce apoptosis in various cell types, including dopaminergic neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine in lab experiments is its ability to selectively destroy dopaminergic neurons. This property has been used to develop animal models for Parkinson's disease research. However, one of the limitations of using MPP+ is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine. One of the main areas of focus is the development of new animal models for Parkinson's disease research. Additionally, researchers are exploring the potential use of MPP+ in the development of new therapies for Parkinson's disease and other neurological disorders. Further research is also needed to understand the mechanism of action of MPP+ and its effects on other cell types and physiological systems.
Conclusion:
In conclusion, 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound is known for its ability to selectively destroy dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models. While the potential toxicity of MPP+ requires careful handling and disposal, it has several advantages for lab experiments and has several future directions for research.
Synthesis Methods
The synthesis of 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine involves the reaction of 2-methoxy-1-naphthaldehyde with piperidine in the presence of sodium borohydride. The resulting product is then treated with pyridine to obtain the final compound. The synthesis process is relatively straightforward and has been described in detail in various research articles.
properties
IUPAC Name |
3-[1-[(2-methoxynaphthalen-1-yl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-25-22-12-11-17-7-2-3-9-19(17)20(22)16-24-14-5-4-10-21(24)18-8-6-13-23-15-18/h2-3,6-9,11-13,15,21H,4-5,10,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANDPAARNHPNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCCCC3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1'-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6113330.png)
![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-phenyl-3-pyrrolidinol](/img/structure/B6113346.png)
![[3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6113353.png)

![2-chloro-N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]benzamide](/img/structure/B6113367.png)
![3-benzyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B6113374.png)
![2-mercapto-3-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6113381.png)
![N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide](/img/structure/B6113397.png)

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B6113406.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6113410.png)
![1-(2,5-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6113418.png)
